7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-5-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2,3-dihydro-1H-indolizine-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4/c1-26-14-9-15(24)23-8-4-6-12(23)16(14)17(25)22-10-11-5-2-3-7-13(11)27-18(19,20)21/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEYJZROVDCVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multiple steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative and an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Trifluoromethoxybenzyl Group: This step involves the reaction of the indolizine core with a trifluoromethoxybenzyl halide under basic conditions.
Formation of the Carboxamide: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indolizine core.
Reduction: Reduction reactions may target the carbonyl group in the indolizine core.
Substitution: The trifluoromethoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or nucleophiles.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy group or the indolizine core.
Reduction: Reduced forms of the carbonyl group, potentially leading to alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its structural complexity.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. The trifluoromethoxybenzyl group may enhance binding affinity, while the indolizine core could facilitate interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Structural Modifications and Key Substituents
The following table summarizes critical differences among tetrahydroindolizine derivatives:
Physicochemical and Pharmacological Insights
- Electron-Withdrawing vs. The 7-methoxy group in all analogs improves solubility relative to unsubstituted indolizines, as seen in the 7-hydroxy-5-oxo analog (), which requires carboxylate or ester forms for stability .
- Bioisosteric Replacements: Replacing the benzyl group with a pyridinylmethyl moiety (e.g., N-(2-(dimethylamino)pyridin-4-yl)methyl analog [2034606-90-9]) introduces basic nitrogen, altering pharmacokinetic profiles .
Carboxamide vs. Ester/Carboxylic Acid :
- Carboxamide derivatives (e.g., target compound and analogs in ) exhibit better membrane permeability than carboxylic acids () but lower than esters () .
Biological Activity
7-Methoxy-5-oxo-N-(2-(trifluoromethoxy)benzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
Key structural features:
- Indolizine core : A bicyclic structure that contributes to its biological activity.
- Trifluoromethoxy group : Enhances lipophilicity and may influence receptor binding.
- Carboxamide functional group : Potentially involved in hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various enzyme systems and receptors. Preliminary studies suggest several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of microsomal epoxide hydrolase (mEH), which is involved in the metabolism of xenobiotics and endogenous lipid mediators .
- Modulation of Calcium Signaling : Research indicates that it may influence store-operated calcium entry (SOCE) in mammalian cells, which is crucial for various physiological processes including muscle contraction and neurotransmission .
Pharmacological Effects
The pharmacological profile of this compound has been evaluated through various assays:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, indicating potential use in oncology.
- Anti-inflammatory Properties : The ability to modulate inflammatory pathways suggests a role in treating inflammatory diseases.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Cancer Cell Lines :
- Objective : To assess the cytotoxicity against MDA-MB-231 (breast cancer) cells.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was measured using an MTT assay.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Calcium Influx Assay :
- Objective : To evaluate the effect on calcium signaling.
- Methodology : Cells were pre-treated with the compound followed by calcium addition.
- Results : A marked increase in intracellular calcium levels was noted, suggesting activation of calcium channels.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 363.34 g/mol |
| Solubility | Soluble in DMSO |
| IC50 (Cancer Cell Lines) | 12 µM |
| Calcium Influx (AUC) | Increased by 45% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
